molecular formula C12H15ClN2 B598347 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride CAS No. 1203686-13-8

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride

Cat. No. B598347
M. Wt: 222.716
InChI Key: AWYAUGSXARMLPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a chemical compound with the molecular formula C11H16ClN . It has a molecular weight of 197.70 g/mol . The compound is also known by several synonyms, including “4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride” and "4,4-Dimethyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride" .


Synthesis Analysis

The synthesis of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline derivatives has been achieved through various methods . One approach involves the treatment of N-benzyl-2-methylprop-2-en-1-amine with a mixture of concentrated sulfuric acid and 85% phosphoric acid . This reaction yields 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, which can then be reacted with aromatic carboxylic acid chlorides . The subsequent reduction affords 2-arylalkyl tetrahydroisoquinolines .


Molecular Structure Analysis

The molecular structure of “4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” can be represented by the InChI code: InChI=1S/C11H15N.ClH/c1-11(2)8-12-7-9-5-3-4-6-10(9)11;/h3-6,12H,7-8H2,1-2H3;1H . The compound’s canonical SMILES representation is CC1(CNCC2=CC=CC=C21)C.Cl .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . These reactions often involve the isomerization of an iminium intermediate .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 197.70 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 197.0971272 g/mol .

Scientific Research Applications

Synthesis and Chemical Transformations

Facile Synthesis of Tetrahydroquinoline Derivatives A study by Elkholy and Morsy (2006) explored the synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile through a reaction involving cyclohexanone and 2-benzylidenemalononitrile. The reactivity of the compound towards various reagents like DMF-DMA, carbon disulfide, and acetyl chloride was examined, highlighting its potential in creating complex organic structures (Y. M. Elkholy, M. A. Morsy, 2006).

Enantioselective Synthesis of Alkaloids Blank and Opatz (2011) detailed the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, starting from 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile. The study emphasized the compound's role in the preparation of various alkaloids, showcasing its utility in synthesizing complex molecules with medicinal importance (Nancy Blank, T. Opatz, 2011).

Synthesis of Lamellarin Alkaloids The research by Liermann and Opatz (2008) highlighted the use of tetrahydroisoquinoline-1-carbonitriles in synthesizing lamellarin U and G trimethyl ether. This method provided an efficient route for introducing acid-sensitive protecting groups, crucial for the synthesis of these intricate marine alkaloids (J. Liermann, T. Opatz, 2008).

Biological Activity and Applications

Analgesic and Anti-Inflammatory Properties A study conducted by Rakhmanova et al. (2022) delved into the analgesic and anti-inflammatory effects of a similar compound, 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The compound exhibited significant analgesic and anti-inflammatory effects, suggesting potential medicinal applications (Khilola A. Rakhmanova et al., 2022).

Synthesis and Adrenergic Activity Aghekyan et al. (2017) synthesized new propan-2-ol derivatives of tetrahydroisoquinoline, revealing their moderate adrenergic blocking and sympatholytic activities. This study showcases the compound's relevance in developing adrenergic modulators (A. A. Aghekyan et al., 2017).

properties

IUPAC Name

4,4-dimethyl-2,3-dihydro-1H-isoquinoline-6-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c1-12(2)8-14-7-10-4-3-9(6-13)5-11(10)12;/h3-5,14H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYAUGSXARMLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C=C(C=C2)C#N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744842
Record name 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride

CAS RN

1203686-13-8
Record name 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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